3-(Dodecanoylamino)benzoic acid
Description
Chemical Structure: 3-(Dodecanoylamino)benzoic acid (CAS: 79564-74-2) is a benzoic acid derivative substituted at the 3-position with a dodecanoylamino (-NH-CO-C11H23) group. Its molecular formula is C19H29NO3, with a molecular weight of 319.45 g/mol . The compound combines a hydrophilic carboxylic acid group with a long hydrophobic alkyl chain, making it amphiphilic.
Properties
IUPAC Name |
3-(dodecanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(15-17)19(22)23/h11-13,15H,2-10,14H2,1H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUQAJGCGOXPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342952 | |
| Record name | 3-(Dodecanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79564-74-2 | |
| Record name | 3-(Dodecanoylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DODECANOYLAMINO-BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecanoylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-aminobenzoic acid in a suitable solvent such as dichloromethane.
- Add dodecanoyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Add a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(Dodecanoylamino)benzoic acid is primarily used in proteomics research . It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in the synthesis of various organic compounds and as an intermediate in pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-(Dodecanoylamino)benzoic acid involves its interaction with specific molecular targets, such as proteins and enzymes. The dodecanoylamino group can form hydrogen bonds and hydrophobic interactions with amino acid residues, altering the protein’s conformation and activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
3-Acetamidobenzoic Acid (CAS: 587-48-4)
- Molecular Formula: C9H9NO3 (MW: 179.18 g/mol)
- Key Differences: Substituent: Shorter acetyl (-CO-CH3) group instead of dodecanoyl. Solubility: Higher water solubility due to reduced hydrophobicity. Applications: Used in pharmaceutical intermediates and as a reference standard in analytical chemistry .
- Stability: The acetyl group is more prone to hydrolysis under acidic/basic conditions compared to the stable dodecanoylamino linkage .
3-(Carbamoylamino)benzoic Acid (CAS: 20632-43-3)
- Molecular Formula : C8H8N2O3 (MW: 180.16 g/mol)
- Key Differences: Substituent: Urea (-NH-CONH2) group instead of an amide. Applications: Investigated in drug design for enzyme inhibition due to urea’s role in transition-state analogs .
3-(Chloromethyl)benzoic Acid (CAS: 31719-77-4)
- Molecular Formula : C8H7ClO2 (MW: 169.59 g/mol)
- Key Differences: Substituent: Reactive chloromethyl (-CH2Cl) group. Physical Properties: Higher melting point (136–138°C) due to stronger intermolecular forces compared to the flexible dodecanoyl chain . Applications: Primarily used as a synthetic intermediate for further alkylation or nucleophilic substitution reactions .
3-(5-Cyanopyridin-2-ylamino)benzoic Acid (CAS: 1094668-69-5)
- Molecular Formula : C13H9N3O2 (MW: 239.23 g/mol)
- Bioactivity: Used in APIs for anticancer or antiviral agents due to the cyanopyridine moiety’s role in kinase inhibition .
Comparative Analysis Table
Research Findings and Implications
- Solubility Trends: The dodecanoylamino group significantly reduces water solubility compared to smaller substituents like acetamido or carbamoyl .
- Biological Interactions: Compounds with aromatic or heterocyclic substituents (e.g., cyanopyridine) exhibit stronger target binding due to π-π interactions, whereas the dodecanoyl chain may enhance membrane permeability .
- Synthetic Utility: Chloromethyl and dodecanoylamino groups serve as handles for further functionalization, but the latter’s long chain may sterically hinder reactions .
Biological Activity
3-(Dodecanoylamino)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a dodecanoyl group, which may influence its interactions with biological systems. This article reviews the biological activities associated with this compound, including its effects on various cellular processes and its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates that the compound consists of a benzoic acid moiety attached to a dodecanoyl amino group, which may enhance its lipophilicity and membrane permeability.
1. Enzyme Interaction
Research indicates that this compound interacts with various enzymes involved in metabolic pathways. It has been shown to modulate the activity of proteolytic enzymes, particularly those involved in protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .
2. Cellular Effects
In vitro studies have demonstrated that this compound can influence cellular processes such as apoptosis and cell proliferation. For instance, it has been reported to enhance the activity of cathepsins B and L, which are crucial for protein degradation and cellular homeostasis . The activation of these enzymes suggests a potential role in promoting cellular health and longevity.
3. Antioxidant Activity
Preliminary investigations suggest that this compound exhibits antioxidant properties, which may help protect cells from oxidative stress. This is significant in the context of aging and various degenerative diseases .
Study on Proteolytic Activity
In a study assessing the biological evaluation of benzoic acid derivatives, including this compound, it was found that at concentrations of 5 μM, this compound significantly induced proteasomal chymotrypsin-like activity in human foreskin fibroblasts. The results indicated a notable increase in enzyme activity without cytotoxic effects at this concentration .
| Compound | Concentration (μM) | Chymotrypsin-like Activity (%) |
|---|---|---|
| This compound | 5 | 467.3 ± 3.9 |
| Control | - | Baseline |
Cytotoxicity Assessment
Further assessments on cell viability revealed that this compound did not exhibit significant cytotoxicity across various cancer cell lines, including Hep-G2 and A2058, indicating its potential as a safe therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
